molecular formula C23H21N5O5 B2997019 Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2503202-09-1

Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B2997019
CAS No.: 2503202-09-1
M. Wt: 447.451
InChI Key: CTQAHJGHPDOYBI-UHFFFAOYSA-N
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Description

This compound features a piperidine-2,6-dione core linked to a 3-oxo-1H-isoindol-2-yl moiety, with a quinazolin-4-ylamino substituent at position 5 of the isoindole ring.

Properties

IUPAC Name

acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3.C2H4O2/c27-18-8-7-17(20(28)25-18)26-10-12-5-6-13(9-15(12)21(26)29)24-19-14-3-1-2-4-16(14)22-11-23-19;1-2(3)4/h1-6,9,11,17H,7-8,10H2,(H,22,23,24)(H,25,27,28);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQAHJGHPDOYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Acetic acid; 3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound can be represented structurally as follows:

C13H12N4O4\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_4

This structure includes a quinazoline moiety, which is often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its potential as an anti-cancer agent and its interaction with specific biological pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit tumor growth by affecting pathways such as the PI3K/Akt pathway, which is crucial in cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activities

Compound TypeActivityMechanism
Quinazoline DerivativesInhibition of cell proliferationPI3K/Akt pathway modulation
Isoindole DerivativesInduction of apoptosisActivation of caspases

Mechanistic Studies

Studies have demonstrated that the compound can modulate inflammatory responses by influencing cytokine levels. It has been noted that similar compounds can reduce tumor necrosis factor (TNF) levels, which are implicated in inflammatory diseases . This suggests a dual role in both cancer therapy and inflammation management.

Case Studies

  • In Vitro Studies : A study on a related isoindole derivative showed a significant reduction in cancer cell viability at concentrations as low as 10 µM, indicating potent activity against various cancer cell lines.
  • In Vivo Models : Animal models treated with quinazoline derivatives displayed reduced tumor sizes and improved survival rates compared to controls, supporting their potential therapeutic application.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of acetic acid; 3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability and a favorable safety profile, although further toxicological assessments are necessary.

Table 2: Pharmacokinetic Properties

PropertyValue
BioavailabilityModerate
Half-life4 hours
MetabolismHepatic

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Modifications

{4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid
  • Key Differences: Replaces the quinazolin-4-ylamino group with a piperazine ring conjugated to acetic acid.
  • Properties: Molecular weight 400.39 (vs. higher weight for quinazoline derivatives).
  • Applications: Likely explored as a pomalidomide derivative for immunomodulatory roles, similar to cereblon-targeting agents .
3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione
  • Key Differences : Substitutes the quinazolinyl group with a primary amine at position 4 of the isoindole.
  • Properties : Crystalline and amorphous forms are patented, emphasizing its stability and suitability for pharmaceutical formulations .
  • Applications: Potential use in oncology, akin to lenalidomide, due to structural similarities .

Substituent Variations

Iberdomide (3S)-3-[4-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)-1-oxo-1,3-dihydro-2H-isoindol-2-yl]piperidine-2,6-dione
  • Key Differences: Incorporates a morpholine-methylbenzyloxy group instead of quinazolinylamino.
  • Properties : Approved INN name (iberdomide) indicates clinical relevance. Morpholine enhances blood-brain barrier penetration .
  • Applications : Investigated for autoimmune diseases due to its cereblon-binding efficiency .
(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Key Differences : Fluorine atom at position 4 of the isoindole ring.
  • Applications : Anticancer research, leveraging halogen effects on target binding .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Molecular Weight Key Substituent Solubility Stability Indications
Target Compound ~500 (estimated) Quinazolin-4-ylamino Moderate Unknown Experimental oncology
{4-[...]piperazin-1-yl}acetic acid 400.39 Piperazine-acetic acid High ≥98% purity Immunomodulation
Iberdomide 525.54 Morpholine-methylbenzyloxy Moderate Crystalline Autoimmune diseases
3-(4-Amino-...)piperidine-2,6-dione 317.31 4-Amino Low Crystalline Oncology
(S)-3-(4-Fluoro-...)piperidine-2,6-dione 307.29 4-Fluoro Low Discontinued Preclinical cancer

Mechanistic Insights

  • Quinazoline Role: The quinazolin-4-ylamino group may confer kinase-inhibitory properties, distinct from cereblon-targeting morpholine or piperazine derivatives.
  • Crystalline vs. Amorphous Forms: Compounds like 3-(4-amino-...)piperidine-2,6-dione highlight the importance of solid-state forms in optimizing shelf life and dissolution rates .

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